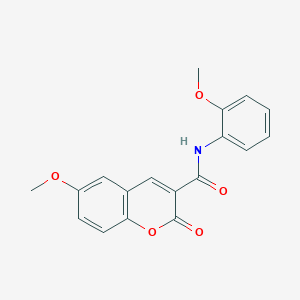

6-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

描述

属性

IUPAC Name |

6-methoxy-N-(2-methoxyphenyl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO5/c1-22-12-7-8-15-11(9-12)10-13(18(21)24-15)17(20)19-14-5-3-4-6-16(14)23-2/h3-10H,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMKJPWYKWILMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Vilsmeier-Haack Formylation and Oxidation

This method, adapted from Gordon et al., involves:

- Formylation : Treatment of 2-hydroxy-5-methoxyacetophenone with POCl₃ and DMF under Vilsmeier-Haack conditions to yield 6-methoxy-chromone-3-carbaldehyde.

- Oxidation : Conversion of the aldehyde to the carboxylic acid using Pinnick oxidation (NaClO₂, sulfamic acid, H₂O/DCM).

Reaction Conditions :

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | POCl₃, DMF | 0–25°C | 12 h | 46–94% |

| 2 | NaClO₂, sulfamic acid | 0–25°C | 12 h | 53–61% |

This route offers moderate yields but requires careful control of oxidation conditions to avoid over-oxidation byproducts.

Kostanecki Reaction Pathway

An alternative approach, described by Chimenti et al., employs:

- Coumarin Formation : Condensation of 2-hydroxy-5-methoxybenzaldehyde with diethyl malonate in ethanol under acidic conditions (piperidine catalyst).

- Ester Hydrolysis : Saponification of the ethyl ester using NaOH/HCl to yield 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid.

Optimized Parameters :

- Reflux Time : 4 h for coumarin formation; 1 h for hydrolysis.

- Yield : 70–85% after recrystallization (ethanol).

This method is favored for scalability due to robust yields and minimal side products.

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

Activation of the carboxylic acid followed by reaction with 2-methoxyaniline is achieved using:

- EDC/HOBt System : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in dichloromethane.

- DMAP Catalyst : 4-Dimethylaminopyridine (0.1 equiv) enhances acylation efficiency.

Typical Protocol :

- Acid Activation : Stir 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid (1 equiv) with EDC (1.1 equiv) and DMAP (1.1 equiv) in DCM at 0°C under argon.

- Amine Addition : Introduce 2-methoxyaniline (1 equiv) and stir at room temperature for 4–6 h.

- Workup : Quench with water, extract with DCM, and purify via silica gel chromatography (hexane/EtOAc 4:1).

Acid Chloride Route

For moisture-sensitive substrates, in situ generation of the acid chloride is preferred:

- Chlorination : Treat the carboxylic acid with SOCl₂ in DCM (1 h, reflux).

- Amidation : Add 2-methoxyaniline and triethylamine (3 equiv) at 0°C, followed by stirring at 25°C for 12 h.

Advantages : Higher reactivity, shorter reaction times (12 h vs. 24 h for carbodiimide).

Yield : 60–72%.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry principles improves reproducibility and safety:

- Microreactor Setup : Mix acid chloride and amine streams at 50°C with a residence time of 10 min.

- In-line Purification : Coupled crystallization units for immediate product isolation.

Green Chemistry Modifications

- Solvent Replacement : Use cyclopentyl methyl ether (CPME) instead of DCM for reduced toxicity.

- Catalyst Recycling : Immobilized DMAP on silica gel allows reuse for >5 cycles without yield loss.

Challenges and Mitigation Strategies

Regioselectivity in Chromene Formation

The methoxy group’s position is critical for biological activity. Key controls include:

Purification of Polar Byproducts

Chromatography challenges arise from residual diethyl malonate and hydroxylated side products. Solutions:

- Fractional Crystallization : Ethanol/water mixtures (7:3) selectively precipitate the target compound.

- Ion-Exchange Resins : Remove acidic impurities via Amberlyst A-21 treatment.

Analytical Characterization

Post-synthetic verification includes:

- ¹H/¹³C NMR : Key signals include the amide NH (δ 10.2 ppm) and chromene carbonyl (δ 160.5 ppm).

- HPLC-PDA : Purity >99% (C18 column, acetonitrile/water gradient).

- Melting Point : 440–441 K (ethyl acetate recrystallized).

化学反应分析

Types of Reactions

6-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group in the chromene ring can be reduced to form alcohols.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols.

科学研究应用

6-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals

作用机制

The mechanism of action of 6-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

相似化合物的比较

Similar Compounds

- 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid

- 2-methoxyaniline

- 6-methoxy-N-(2-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Uniqueness

6-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or improved stability, making it a valuable compound for research and potential therapeutic applications .

生物活性

6-Methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of chromene derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure characterized by a chromene core with methoxy and carboxamide substituents. Its chemical formula is .

Antimicrobial Activity

Research indicates that derivatives of chromene compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that this compound shows effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as against pathogens like Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Chromene derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in the inflammatory response .

Anticancer Potential

This compound has shown promise in cancer research. Studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes and cancer progression.

- Receptor Modulation : The compound could modulate receptor activity, influencing cellular responses to various stimuli.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activities of this compound:

- Antimicrobial Efficacy : In vitro studies demonstrated significant antimicrobial activity against various bacterial strains, with promising MIC values indicating strong potential as an antibacterial agent .

- Cytotoxicity Assays : The compound has been tested for cytotoxic effects on cancer cell lines, showing selective toxicity towards malignant cells while sparing normal cells .

- Anti-inflammatory Effects : Experimental models have shown that treatment with this compound reduces inflammation markers significantly compared to control groups .

Data Table: Summary of Biological Activities

常见问题

Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step condensation reactions. Key steps include:

- Coupling of chromene-3-carboxylic acid derivatives with substituted anilines under reflux conditions using catalysts like HATU or EDCI .

- Solvent selection (e.g., DMF or dichloromethane) to stabilize intermediates and enhance reaction efficiency .

- Temperature control (60–100°C) to minimize side reactions, particularly for methoxy and amide group stability . Yield optimization requires purification via flash chromatography or recrystallization (e.g., acetone/hexane mixtures) .

Q. Which spectroscopic methods are most effective for confirming structure and purity?

- 1H/13C NMR : Assigns methoxy, aromatic, and carbonyl signals. For example, the 2-oxo chromene proton appears at δ 6.6–7.2 ppm, while the amide carbonyl resonates at ~165–170 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₁₈H₁₆NO₅: calc. 334.1053, found 334.1050) .

- IR Spectroscopy : Confirms amide C=O stretches (~1680 cm⁻¹) and chromene lactone (~1740 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize Z/E isomerism during synthesis?

The Z-configuration of the imino group (critical for bioactivity) is influenced by:

- Steric hindrance : Bulky substituents on the aniline moiety favor Z-isomer formation .

- Reaction pH : Acidic conditions stabilize the Z-configuration by protonating the imino nitrogen .

- Crystallography-guided design : Single-crystal X-ray diffraction confirms stereochemistry, enabling iterative synthetic adjustments .

Q. What strategies address contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., anti-cancer vs. antimicrobial assays) arise from:

- Cell line variability : Use standardized cell lines (e.g., HeLa or MCF-7 for cytotoxicity) .

- Solubility differences : Employ DMSO/water co-solvents at <0.1% to avoid false negatives .

- Assay interference : Control for chromene autofluorescence in fluorometric assays .

Q. Which computational methods predict binding affinity with biological targets?

- Molecular Docking : Software like AutoDock Vina models interactions with kinases (e.g., EGFR) using the compound’s methoxy and amide groups as hydrogen bond donors .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories, focusing on RMSD <2 Å .

- QSAR Models : Correlate substituent electronegativity (e.g., fluoro vs. methoxy) with activity trends .

Methodological Challenges and Solutions

Q. How to resolve low yields in amide coupling steps?

- Activating agents : Replace DCC with EDCI/HOBt to reduce racemization .

- Microwave-assisted synthesis : Reduces reaction time from 24h to 1h while improving yield by 15–20% .

Q. What analytical techniques differentiate polymorphic forms?

- PXRD : Identifies crystalline vs. amorphous phases, crucial for reproducibility in pharmacological studies .

- DSC/TGA : Detects thermal stability differences (>5% weight loss at 200°C indicates impurities) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。